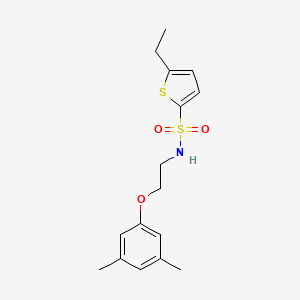

N-(2-(3,5-dimethylphenoxy)ethyl)-5-ethylthiophene-2-sulfonamide

Description

N-(2-(3,5-Dimethylphenoxy)ethyl)-5-ethylthiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with an ethyl group at position 5 and a sulfonamide-linked 2-(3,5-dimethylphenoxy)ethyl moiety.

Properties

IUPAC Name |

N-[2-(3,5-dimethylphenoxy)ethyl]-5-ethylthiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3S2/c1-4-15-5-6-16(21-15)22(18,19)17-7-8-20-14-10-12(2)9-13(3)11-14/h5-6,9-11,17H,4,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXZFUWUNWCPKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCCOC2=CC(=CC(=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethylphenoxy)ethyl)-5-ethylthiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene ring. One common method involves the reaction of 2-bromo-5-ethylthiophene with sodium sulfonamide under basic conditions to introduce the sulfonamide group. The phenoxyethyl moiety can be introduced through a nucleophilic substitution reaction using 3,5-dimethylphenol and 2-chloroethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethylphenoxy)ethyl)-5-ethylthiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

Substitution: The phenoxyethyl moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used as bases for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted phenoxyethyl derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe for studying biological systems due to its unique structure.

Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

Industry: Use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethylphenoxy)ethyl)-5-ethylthiophene-2-sulfonamide would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved would vary based on the target and the specific biological system.

Comparison with Similar Compounds

Antimicrobial Sulfonamides with Heterocyclic Cores

Example Compound : 5-(Substituted phenyl)-N-(2-oxo-2-(substituted phenyl)ethyl)-N-methyl-furan-2-sulfonamides ().

- Structural Differences: The target compound replaces the furan ring with a thiophene ring and introduces a 3,5-dimethylphenoxyethyl group instead of a 2-oxo-2-(substituted phenyl)ethyl chain.

- The 3,5-dimethylphenoxy group could offer steric bulk, affecting binding to microbial targets like enzymes or receptors .

Phenoxyethyl Acetamides with Anticonvulsant Activity

Example Compounds :

- N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide ().

- Aroxyethylamines (e.g., compound XVI in ).

- Structural Differences: The target compound uses a sulfonamide linker instead of an acetamide or aminoalkanol group. The 3,5-dimethylphenoxy substituent differs from the 2,6-dimethylphenoxy groups common in anticonvulsant analogs.

- Functional Impact: Sulfonamides are known for their metabolic stability and hydrogen-bonding capacity, which may enhance target engagement (e.g., voltage-gated ion channels in anticonvulsant activity).

Sulfonamide-Based Pesticides

Example Compound : N-(2,6-Dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl, ).

- Structural Differences : The target compound lacks the oxazolidinyl moiety and methoxy group but incorporates a thiophene ring.

- Functional Impact : Thiophene sulfonamides may exhibit different pesticidal mechanisms compared to oxazolidinyl acetamides. The ethyl group at position 5 could modulate lipophilicity, influencing environmental persistence or target specificity .

Biological Activity

N-(2-(3,5-dimethylphenoxy)ethyl)-5-ethylthiophene-2-sulfonamide is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

- Molecular Formula : C14H16N2O3S

- Molecular Weight : 296.35 g/mol

- CAS Number : 1105235-72-0

The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes. Notably, it has been studied for its inhibition of carbonic anhydrase (CA) isoenzymes, which are critical in various physiological processes including respiration and acid-base balance.

Enzyme Inhibition

Research indicates that thiophene-based sulfonamides exhibit potent inhibitory effects on carbonic anhydrase I and II isoenzymes (hCA-I and hCA-II). The inhibition is characterized by:

- IC50 Values : Ranging from 23.4 nM to 1.405 µM for hCA-II and from 69 nM to 70 µM for hCA-I.

- K_i Values : Indicating strong binding affinity, with values ranging from 66.49 ± 17.15 nM to 234.99 ± 15.44 µM for hCA-I and from 74.88 ± 20.65 nM to 38.04 ± 12.97 µM for hCA-II.

The mechanism involves noncompetitive inhibition, where the compound binds to an allosteric site rather than the active site of the enzyme .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various bacterial strains. The compound's effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

Anti-inflammatory Effects

Studies have shown that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. This action is particularly beneficial in conditions such as arthritis and other inflammatory diseases.

Case Studies

-

Inhibition of Carbonic Anhydrase :

A study evaluating several thiophene-based sulfonamides found that this compound significantly inhibited hCA-I and hCA-II isoenzymes, suggesting its potential use in treating conditions like glaucoma and edema . -

Antimicrobial Activity :

In vitro tests demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent .

Summary Table of Biological Activities

| Activity Type | Target/Effect | IC50/Ki Values |

|---|---|---|

| Carbonic Anhydrase | Inhibition of hCA-I and hCA-II | IC50: 23.4 nM - 1.405 µM (hCA-II), 69 nM - 70 µM (hCA-I) |

| Antimicrobial | Various bacterial strains | Effective against multiple strains |

| Anti-inflammatory | Reduction in pro-inflammatory cytokines | Significant reduction observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.